1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one
Description
1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one (CAS 129644-21-9) is a diarylketone derivative with the molecular formula C₁₄H₁₀Cl₂O₂ . Its structure features a phenylacetophenone backbone substituted with a 2,4-dichlorophenoxy group at the para position. This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity often associated with halogenated aromatic systems.
Properties
IUPAC Name |
1-[4-(2,4-dichlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(15)8-13(14)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDBEXYSYTYQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380436 | |
| Record name | 1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-21-9 | |
| Record name | 1-[4-(2,4-Dichlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129644-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(2,4-DICHLOROPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one typically involves the reaction of 2,4-dichlorophenol with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table compares key structural and physicochemical features of 1-[4-(2,4-dichlorophenoxy)phenyl]ethan-1-one with analogs:
Key Observations:
- Heterocyclic Modifications : Compounds like 5x and 4o demonstrate that coupling the dichlorophenyl group with benzimidazole or oxadiazole moieties shifts activity toward antifungal/anticandidal applications .
- Piperazine/Benzoyl Derivatives : QD17 highlights how introducing a piperazine linker and chlorobenzoyl group can confer dual receptor-binding and antioxidant properties, diverging from the parent compound’s likely herbicidal role .
Physicochemical and Spectral Data
- Melting Points : The target compound’s melting point is unreported, but analogs like QD17 (180.6–183.4°C) and 4o (>200°C) suggest high thermal stability due to rigid aromatic systems .
- Spectroscopy : ¹H NMR of the target compound would show characteristic aromatic protons at δ 7.39 ppm (similar to I8 in ) and a ketone carbonyl signal near δ 192 ppm in ¹³C NMR .
Biological Activity
1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one, also known as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClO
- Molecular Weight : 299.16 g/mol
The compound features a phenyl group substituted with a 2,4-dichlorophenoxy moiety, which is known for its herbicidal properties. The presence of chlorine atoms enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is believed to act as an inhibitor in certain biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production.
- Protein-Ligand Interactions : Its structure allows for effective binding to proteins, influencing their activity and stability.
Antimicrobial Activity
Research indicates that derivatives of 2,4-D exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have comparable effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 10 µg/mL | Moderate |
| S. aureus | 5 µg/mL | High |
| P. aeruginosa | 15 µg/mL | Moderate |
Cytotoxicity
A cytotoxicity assessment using various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The IC50 values for different cell lines were observed to be significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 12 | Doxorubicin | 0.5 |
| HeLa (Cervical) | 8 | Cisplatin | 10 |
Study on Mitochondrial Function
A recent study investigated the effects of related compounds on mitochondrial function. It was found that exposure to certain derivatives led to a decrease in ATP levels and mitochondrial membrane potential. This suggests that similar compounds may disrupt mitochondrial integrity, potentially leading to apoptosis in cancer cells .
Environmental Impact Assessment
Another study focused on the environmental implications of dichlorophenoxy compounds. It highlighted the toxicological effects on aquatic systems and soil microorganisms, raising concerns about the ecological impact of using such compounds in agricultural practices .
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